1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a chlorophenyl group with a chromene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(3-chlorophenyl)-1-oxopropan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene moiety may play a role in binding to biological targets, while the chlorophenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: A similar compound with a different substitution pattern on the phenyl ring.
1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: Another isomer with the chlorine atom in the para position.
Uniqueness
1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacological properties compared to its isomers.
Properties
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO6/c1-11(18(22)12-4-3-5-14(21)8-12)26-19(23)16-10-13-9-15(25-2)6-7-17(13)27-20(16)24/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPYZCWEPLSNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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